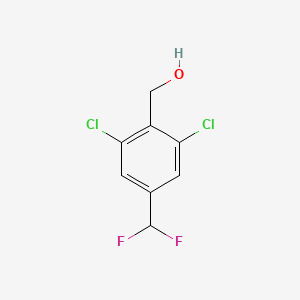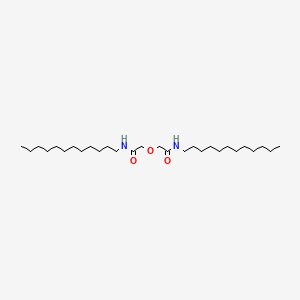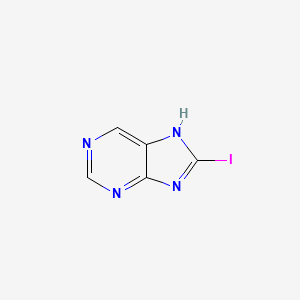
8-iodo-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-7H-purine is a halogenated purine derivative, characterized by the substitution of an iodine atom at the 8th position of the purine ring Purines are a class of heterocyclic aromatic organic compounds, which are essential components of nucleic acids (DNA and RNA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-7H-purine typically involves the nucleophilic displacement of a chloro- or mercapto- function by iodide ion. This method has been found to be most successful for introducing iodine into the purine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel to facilitate the halogenation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) and solvents such as DMF are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are employed in organic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 8-amino-7H-purine derivatives, while coupling with aryl halides can produce biaryl compounds.
Applications De Recherche Scientifique
8-Iodo-7H-purine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-iodo-7H-purine involves its interaction with purine nucleoside phosphorylase, an enzyme that catalyzes the phosphorolytic breakdown of nucleosides . By inhibiting this enzyme, this compound can disrupt nucleic acid metabolism, leading to antiproliferative effects in cancer cells and antiviral activity . The compound’s ability to form stable complexes with nucleic acids also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
8-Bromo-7H-purine: Similar to 8-iodo-7H-purine but with a bromine atom at the 8th position.
8-Chloro-7H-purine: Contains a chlorine atom at the 8th position.
8-Aza-7-deazapurine: A structural analog where the nitrogen atom replaces the carbon at the 8th position.
Uniqueness: this compound is unique due to the large size and high electronegativity of the iodine atom, which can significantly influence the compound’s reactivity and biological interactions. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
28128-18-9 |
|---|---|
Formule moléculaire |
C5H3IN4 |
Poids moléculaire |
246.01 g/mol |
Nom IUPAC |
8-iodo-7H-purine |
InChI |
InChI=1S/C5H3IN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |
Clé InChI |
RDNNQPYPXUYANO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N=C(N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



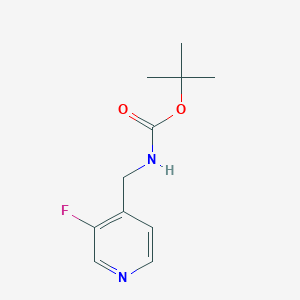

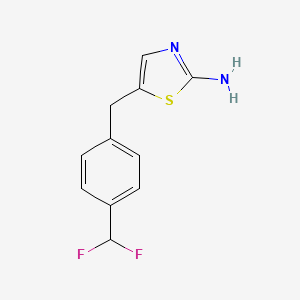
![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
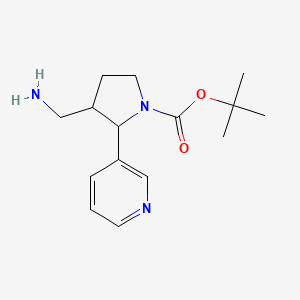
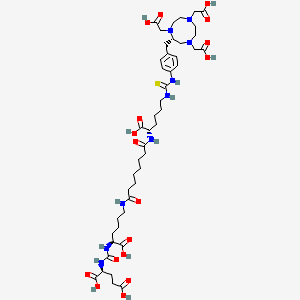
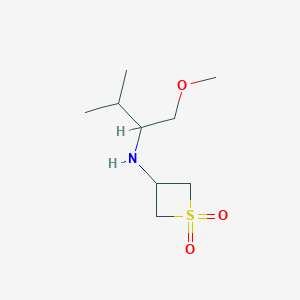
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
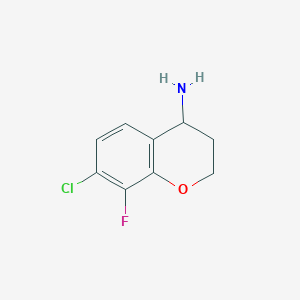
![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
